Cas no 1525550-90-6 (3-Furancarboxylic acid, 2-cyclopropyl-5-(1-methylethyl)-)

1525550-90-6 structure
상품 이름:3-Furancarboxylic acid, 2-cyclopropyl-5-(1-methylethyl)-
CAS 번호:1525550-90-6
MF:C11H14O3
메가와트:194.227063655853
CID:5252550
3-Furancarboxylic acid, 2-cyclopropyl-5-(1-methylethyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- 3-Furancarboxylic acid, 2-cyclopropyl-5-(1-methylethyl)-
-
- 인치: 1S/C11H14O3/c1-6(2)9-5-8(11(12)13)10(14-9)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,13)
- InChIKey: GQPREJPAAOWBPR-UHFFFAOYSA-N
- 미소: O1C(C(C)C)=CC(C(O)=O)=C1C1CC1
3-Furancarboxylic acid, 2-cyclopropyl-5-(1-methylethyl)- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01020856-1g |
2-Cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid |
1525550-90-6 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
Enamine | EN300-398916-5.0g |
2-cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid |
1525550-90-6 | 95.0% | 5.0g |
$2940.0 | 2025-03-15 | |
Enamine | EN300-398916-0.5g |
2-cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid |
1525550-90-6 | 95.0% | 0.5g |
$974.0 | 2025-03-15 | |
Enamine | EN300-398916-0.1g |
2-cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid |
1525550-90-6 | 95.0% | 0.1g |
$892.0 | 2025-03-15 | |
Enamine | EN300-398916-10.0g |
2-cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid |
1525550-90-6 | 95.0% | 10.0g |
$4360.0 | 2025-03-15 | |
Enamine | EN300-398916-2.5g |
2-cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid |
1525550-90-6 | 95.0% | 2.5g |
$1988.0 | 2025-03-15 | |
Enamine | EN300-398916-0.05g |
2-cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid |
1525550-90-6 | 95.0% | 0.05g |
$851.0 | 2025-03-15 | |
Enamine | EN300-398916-0.25g |
2-cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid |
1525550-90-6 | 95.0% | 0.25g |
$933.0 | 2025-03-15 | |
Enamine | EN300-398916-1.0g |
2-cyclopropyl-5-(propan-2-yl)furan-3-carboxylic acid |
1525550-90-6 | 95.0% | 1.0g |
$1014.0 | 2025-03-15 |
3-Furancarboxylic acid, 2-cyclopropyl-5-(1-methylethyl)- 관련 문헌
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
1525550-90-6 (3-Furancarboxylic acid, 2-cyclopropyl-5-(1-methylethyl)-) 관련 제품
- 1302114-13-1(1-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-4-phenylazetidin-2-one)
- 2060048-60-2(2-Cyclopropyl-1-(oxiran-2-yl)propan-2-ol)
- 2220111-40-8((2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride)
- 638136-14-8(6-2-(4-tert-butylphenoxy)ethyl-6H-indolo2,3-bquinoxaline)
- 1933661-51-8((2-methoxypyrimidin-5-yl)(1H-pyrazol-4-yl)methanol)
- 2060050-33-9(3-(1-hydroxycyclopentyl)benzonitrile)
- 13049-16-6(2-chlorobenzene-1,3-dicarboxylic acid)
- 2287261-48-5(2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(2-chloro-6-fluorophenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)
- 1965-38-4(Bicyclo[3.2.1]octan-2-ol, exo- (8CI,9CI))
- 31465-72-2(Benzene, 1-ethyl-4,5-dimethoxy-2-methyl-)
추천 공급업체
Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

atkchemica
골드 회원
중국 공급자
시약

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
골드 회원
중국 공급자
시약
